Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1067718-07-3. It has a molecular weight of 322.36 . The IUPAC name of this compound is tert-butyl 4-[(3-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-5-11(6-9-18)17-12-4-7-16-10-13(12)19(21)22/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 322.36 . It’s recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Structural Analysis
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate. Its structure was confirmed by MS and 1H NMR spectrum (Kong et al., 2016).
Asymmetric Synthesis
- Asymmetric synthesis of CIS-(3R,4R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for proteinkinase inhibitors, was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (Hao et al., 2011).
Anticancer Drug Intermediates
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a significant intermediate for small molecule anticancer drugs, was synthesized with a high yield from commercially available piperidin-4-ylmethanol. This compound has potential applications in developing drugs for depression, cerebral ischemia, and as an analgesic (Zhang et al., 2018).
Crystallography and Molecular Structure
- Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized and its crystal structure was studied, showing a specific dihedral angle between the pyrazole ring and the piperidine ring (Richter et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate are currently unknown .
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to accurately describe the biochemical pathways affected by this compound
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Properties
IUPAC Name |
tert-butyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-5-11(6-9-18)17-12-4-7-16-10-13(12)19(21)22/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSYAFBZQFPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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